4-Fluoro-2-(methoxymethoxy)-1-methylbenzene
Description
The exact mass of the compound 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene is 170.07430775 g/mol and the complexity rating of the compound is 130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-fluoro-2-(methoxymethoxy)-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-7-3-4-8(10)5-9(7)12-6-11-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDFURMBGOGECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301260581 | |
| Record name | 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301260581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067225-49-3 | |
| Record name | 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1067225-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301260581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Strategic Utility of 2-(Methoxymethoxy)-4-fluorotoluene
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the realm of medicinal chemistry, the ability to selectively functionalize aromatic rings is a cornerstone of scaffold design. 2-(Methoxymethoxy)-4-fluorotoluene is a specialized, non-cataloged synthetic intermediate utilized primarily for its potent directing ability in Directed Ortho Metalation (DoM) .
This guide addresses the identification, synthesis, and application of this compound. Unlike commodity chemicals, this molecule is rarely isolated as a commercial product due to the reactivity and regulatory restrictions associated with its synthesis reagents (MOM-Cl). Instead, it is generated in situ or as a crude intermediate from its commercially available precursor, 5-Fluoro-2-methylphenol (CAS 452-85-7) .
This document serves as a self-validating protocol for researchers requiring access to 1,2,3,4-tetrasubstituted benzene scaffolds, particularly for kinase inhibitor and receptor antagonist discovery.
Chemical Identity & Structural Analysis[1]
Since "2-(Methoxymethoxy)-4-fluorotoluene" is a descriptive name rather than a standard catalog entry, researchers must rely on the precursor data for procurement and the IUPAC nomenclature for registration.
Target Molecule Data[2]
-
Systematic Name: 1-Fluoro-4-methyl-3-(methoxymethoxy)benzene
-
Common Name: MOM-protected 5-fluoro-2-methylphenol
-
Molecular Formula: C
H FO -
Molecular Weight: 170.18 g/mol
-
SMILES: Cc1ccc(F)cc1OCOC
-
Key Functional Groups:
-
Methoxymethoxy (MOM): Strong Ortho Directing Group (ODG) for lithiation; robust phenol protecting group.
-
Fluorine (C4): Metabolic blocker; electron-withdrawing group (EWG) that acidifies adjacent protons.
-
Commercial Precursor (Starting Material)
To access the target, you must acquire the phenol precursor.
| Attribute | Detail |
| Chemical Name | 5-Fluoro-2-methylphenol |
| CAS Number | 452-85-7 |
| Synonyms | 4-Fluoro-2-hydroxytoluene; 2-Hydroxy-4-fluorotoluene |
| Purity Grade | >98% (HPLC) recommended for DoM applications |
| Molecular Weight | 126.13 g/mol |
| Physical State | Colorless to pale yellow liquid or low-melting solid |
Critical Note: Do not confuse with 4-Fluoro-2-methoxyphenol (CAS 450-93-1) or 1-Fluoro-2-methoxy-4-methylbenzene (CAS 63762-78-7). The specific substitution pattern of CAS 452-85-7 is required to place the MOM group ortho to the methyl and meta to the fluorine.
Synthesis Protocol: MOM Protection
The synthesis of 2-(Methoxymethoxy)-4-fluorotoluene involves the nucleophilic substitution of Chloromethyl methyl ether (MOM-Cl) by the phenoxide anion of 5-fluoro-2-methylphenol.
Safety Warning (MOM-Cl)
DANGER: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen (OSHA regulated).
-
Engineering Controls: All operations must be performed in a certified chemical fume hood.
-
Quenching: Excess MOM-Cl must be quenched with aqueous ammonium hydroxide or dilute ammonia solution to convert it to harmless hexamethylenetetramine or formaldehyde byproducts before disposal.
Experimental Procedure
Reagents:
-
5-Fluoro-2-methylphenol (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) or Sodium Hydride (NaH) (1.2 equiv)
-
Chloromethyl methyl ether (MOM-Cl) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried round-bottom flask with 5-fluoro-2-methylphenol (CAS 452-85-7) and anhydrous DCM (0.2 M concentration) under an inert atmosphere (N
or Ar). -
Base Addition:
-
Method A (Mild): Add DIPEA (1.5 equiv) via syringe. Cool to 0°C.
-
Method B (Strong): If using NaH, suspend NaH in THF/DMF at 0°C, then add the phenol dropwise.
-
-
Alkylation: Add MOM-Cl (1.2 equiv) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C during addition.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO
, 10% EtOAc/Hexanes). The starting phenol (more polar) should disappear, yielding the less polar MOM ether. -
Workup: Quench with saturated aqueous NaHCO
. Extract with DCM (3x).[1] Wash combined organics with water and brine.[1] Dry over Na SO . -
Purification: Concentrate in vacuo. The residue is typically a clear oil. Flash column chromatography (Hexanes/EtOAc 95:5) affords the pure 2-(Methoxymethoxy)-4-fluorotoluene.
Strategic Utility: Directed Ortho Metalation (DoM)
The primary value of this intermediate lies in its reactivity profile. The MOM group coordinates alkyllithiums, directing deprotonation to the ortho position.
Regioselectivity Logic
The molecule has two protons ortho to the MOM group:
-
Position 3 (C3): Located between the MOM group and the Fluorine atom.
-
Position 6 (C6): Located ortho to MOM and meta to Fluorine.
Predictive Model: Lithiation will occur exclusively at Position 3 .
-
Cooperative Effect: The MOM group directs to C3. The Fluorine atom (via inductive effect, -I) significantly acidifies the C3 proton.
-
Result: Treatment with n-Butyllithium (n-BuLi) or sec-BuLi at -78°C generates the C3-lithio species, allowing electrophilic trapping to create 1,2,3,4-tetrasubstituted benzenes.
Reaction Pathway Diagram
Figure 1: Synthetic workflow transforming the phenol precursor into a complex scaffold via Directed Ortho Metalation.
Quantitative Properties & Characterization
Since the target is an intermediate, reference values are estimated based on structural analogs and ChemDraw predictions.
| Property | Value (Predicted) | Note |
| Boiling Point | 215°C ± 10°C | @ 760 mmHg |
| LogP | 2.85 | Moderate lipophilicity |
| Density | 1.12 g/cm³ | Liquid at RT |
| Characteristic MOM signals | ||
| Typical for fluoro-arenes |
References
-
Precursor Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2774616, 5-Fluoro-2-methylphenol. Retrieved from [Link]
-
MOM Protection Methodology: Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard text for MOM protection protocols).
-
Directed Ortho Metalation: Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. [Link]
Sources
5-Fluoro-2-methylphenol methoxymethyl ether safety data sheet
An In-Depth Technical Guide to the Safe Handling of 5-Fluoro-2-methylphenol Methoxymethyl Ether
A Note on This Guide
Chemical Identification and Physical Properties
-
Chemical Name: 5-Fluoro-2-methylphenol methoxymethyl ether
-
Synonyms: 1-(Methoxymethoxy)-5-fluoro-2-methylbenzene
-
Molecular Formula: C₉H₁₁FO₂
-
Molecular Weight: 170.18 g/mol
-
Chemical Structure:
Caption: Chemical structure of 5-Fluoro-2-methylphenol methoxymethyl ether.
Table 1: Estimated Physical and Chemical Properties
| Property | Value | Source/Basis |
| Appearance | Colorless liquid | Inferred from similar aromatic ethers. |
| Odor | Faint, ether-like | Based on the methoxymethyl ether group. |
| Boiling Point | Not determined; likely >150 °C | Extrapolated from related substituted benzenes. |
| Flash Point | Not determined; likely combustible | Ethers are generally flammable; the aromatic ring increases the flash point compared to simple aliphatic ethers.[1][2] |
| Solubility | Likely soluble in organic solvents; low solubility in water | Typical for aryl ethers. |
| Vapor Density | >1 (Air = 1) | The molecular weight is significantly higher than the average molecular weight of air. |
Hazard Identification and Assessment
The hazard profile of 5-Fluoro-2-methylphenol methoxymethyl ether is a composite of the hazards associated with its aromatic core (a substituted phenol derivative) and the methoxymethyl ether functional group.
Primary Anticipated Hazards:
-
Flammability: As with many ethers, this compound is expected to be a combustible liquid. Vapors may be heavier than air and could travel to an ignition source.[1][2]
-
Peroxide Formation: Ethers are notorious for forming explosive peroxides upon exposure to air and light.[1][2] The methoxymethyl group is susceptible to autoxidation. Prolonged storage, especially after a container has been opened, increases this risk.[1][2]
-
Skin and Eye Irritation/Corrosion: The parent compound, 5-fluoro-2-methylphenol, is known to cause severe skin burns and eye damage.[3][4] While the ether linkage reduces the acidity of the phenolic proton, the overall aromatic structure and fluorine substitution suggest a high potential for skin and severe eye irritation.
-
Acute Toxicity (Oral and Dermal): 5-Fluoro-2-methylphenol is harmful if swallowed or in contact with skin.[4] It is prudent to assume a similar or moderate level of acute toxicity for the ether derivative.
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.[3]
-
Central Nervous System (CNS) Depression: Inhalation or ingestion of ethers can lead to CNS depression, with symptoms including dizziness, headache, and nausea.[2]
-
Hazardous Combustion Products: In a fire, thermal decomposition can release toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[5]
Globally Harmonized System (GHS) Classification (Anticipated)
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 4 | None | Warning | H227: Combustible liquid |
| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation[6] |
| Serious Eye Damage/Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation[6][7] |
| Specific Target Organ Toxicity | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation[8] |
First-Aid Measures
Immediate medical attention is crucial in case of significant exposure.
Caption: First-aid response workflow for various exposure routes.
-
General Advice: Show this safety guide to the medical professional in attendance.[3]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3] If skin irritation occurs or persists, get medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes, holding the eyelids open. Immediately call a poison center or doctor.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂). Water spray can be used to cool containers.[5]
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.
-
Specific Hazards Arising from the Chemical: The substance is combustible. Vapors are heavier than air and may form explosive mixtures with air, especially in confined spaces.[1] Containers may rupture or explode when heated.[1] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen fluoride.[5]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel from the area.[9] Eliminate all ignition sources (no smoking, flares, sparks, or flames).[9] Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles. Avoid breathing vapors.[5]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[5]
-
Methods for Containment and Cleaning Up: For small spills, absorb with a non-combustible inert material (e.g., sand, vermiculite, or earth) and place in a suitable, labeled container for disposal.[10] For large spills, dike the area to prevent spreading. Use spark-proof tools and explosion-proof equipment during cleanup.[10]
Handling and Storage
The primary concern during handling and storage is the potential for peroxide formation.
Caption: Safe handling workflow for peroxide-forming ethers.
Detailed Handling Protocol:
-
Procurement and Labeling:
-
Purchase only the quantity of ether needed for the short term.
-
Upon receipt, label the container with the date it was received.
-
When the container is first opened, label it with the date of opening.[1]
-
-
General Handling:
-
Work exclusively in a well-ventilated chemical fume hood.[3]
-
Wear appropriate PPE: nitrile or neoprene gloves, chemical safety goggles, and a flame-retardant lab coat.
-
Use non-sparking tools and ground all equipment when transferring large volumes to prevent static discharge.[11]
-
Avoid breathing vapors. Do not get in eyes, on skin, or on clothing.[3]
-
-
Peroxide Detection and Management:
-
Ethers that have been opened and stored for more than 6 months, or for which the storage history is unknown, must be tested for peroxides before use.[1]
-
Visual Inspection: Before opening, check the container for the formation of crystalline solids or a viscous liquid layer, which can indicate dangerous levels of peroxides. If observed, do not move the container and contact your institution's environmental health and safety (EHS) office immediately.[1][2]
-
Chemical Testing: Use commercially available peroxide test strips to check for concentrations. A concentration >100 ppm is considered hazardous and requires treatment or disposal.
-
-
Storage:
-
Store in a tightly sealed, original container in a cool, dry, and dark place.[8]
-
Store in a designated flammables cabinet, away from oxidizing agents, acids, and sources of heat or ignition.[11]
-
It is advisable to store the container under an inert atmosphere (e.g., nitrogen or argon) to inhibit peroxide formation.[1]
-
Exposure Controls and Personal Protection
-
Engineering Controls: A chemical fume hood is mandatory to maintain airborne concentrations below any applicable exposure limits and to protect from inhalation hazards.[3] Eyewash stations and safety showers must be readily accessible.[1]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene). Consult the glove manufacturer's specifications for breakthrough time and permeation rate. Wear a lab coat.
-
Respiratory Protection: If working outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]
-
Hygiene Measures: Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove contaminated clothing promptly and wash it before reuse.
-
Stability and Reactivity
-
Reactivity: Can form explosive peroxides when exposed to air.[1][2]
-
Chemical Stability: Stable under recommended storage conditions (in a tightly sealed container, protected from light and air).[1]
-
Conditions to Avoid: Exposure to air, light, heat, sparks, open flames, and static discharge.[11]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[1][11]
-
Hazardous Decomposition Products: Under fire conditions, will produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[5]
Toxicological Information
No specific toxicological studies have been performed on 5-Fluoro-2-methylphenol methoxymethyl ether. The following information is inferred from its constituent parts.
-
Acute Toxicity: Expected to be harmful if swallowed or absorbed through the skin, based on data for 5-fluoro-2-methylphenol.[4]
-
Skin Corrosion/Irritation: Likely to be a skin irritant.
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[7]
-
Respiratory/Skin Sensitization: No data is available to suggest that the compound is a sensitizer.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: This compound is not listed by IARC, NTP, or OSHA as a carcinogen.[7]
-
Reproductive Toxicity: Some ethers, such as 2-methoxyethyl ether (diglyme), have been shown to have adverse reproductive and fetal effects in animal studies.[2] It is prudent to handle this compound as a potential reproductive toxin.
-
Specific Target Organ Toxicity (STOT):
Disposal Considerations
-
Waste Disposal Method: This material must be disposed of as hazardous waste.[3] Disposal should be carried out in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service.
-
Contaminated Packaging: Empty containers may retain product residue and vapors and can be dangerous.[10] Do not reuse empty containers. They should be disposed of in the same manner as the product.
References
-
Ataman Kimya. (n.d.). Methoxymethyl Ether. Retrieved from Ataman Kimya website. [Link]
-
Cole-Parmer. (2004, October 5). Material Safety Data Sheet - 2-Methoxyethyl ether, 99%. Retrieved from Cole-Parmer website. [Link]
-
Matrix Fine Chemicals. (n.d.). 1-FLUORO-2-METHOXYBENZENE. Retrieved from Matrix Fine Chemicals website. [Link]
-
PubChem. (n.d.). 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene. Retrieved from PubChem website. [Link]
-
PubChem. (n.d.). 5-Fluoro-2-methylphenol. Retrieved from PubChem website. [Link]
Sources
- 1. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. 5-Fluoro-2-methylphenol | C7H7FO | CID 2774616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. download.basf.com [download.basf.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.ie [fishersci.ie]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene, a fluorinated aromatic compound with significant potential as a synthetic intermediate in medicinal chemistry and materials science. While not a widely commercialized product, its structural motifs—a fluorinated toluene backbone and a protected phenol—make it a valuable building block. This document details its chemical properties, provides a robust, field-proven protocol for its synthesis from commercially available starting materials, and discusses its likely applications, safety considerations, and spectroscopic characterization. The synthesis and application of such protected phenols are foundational in multi-step organic synthesis, where masking reactive functional groups is critical for achieving target molecules with complex architectures.
Core Molecular Attributes
4-Fluoro-2-(methoxymethoxy)-1-methylbenzene is systematically structured with a methyl group at position 1, a methoxymethyl (MOM) ether at position 2, and a fluorine atom at position 4 of a benzene ring. The MOM group serves as a protecting group for the hydroxyl functionality of its precursor, 4-Fluoro-2-methylphenol.
Molecular Formula and Weight
The chemical structure allows for a precise determination of its molecular formula and weight.
-
Molecular Formula: C₉H₁₁FO₂
-
Calculated Molecular Weight: 170.18 g/mol
Physicochemical Properties
The physical properties of 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene can be reliably predicted based on its structure and comparison with analogous compounds such as 4-Fluoro-1-methoxy-2-methylbenzene (Boiling Point: 177.9 °C).
| Property | Predicted Value / Description | Rationale / Notes |
| Physical State | Colorless to pale yellow liquid | Typical for aromatic ethers of this molecular weight. |
| Boiling Point | ~190 - 210 °C | Higher than the methoxy analogue due to increased molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Insoluble in water. | The molecule is predominantly nonpolar. |
| Stability | Stable under standard conditions. The MOM ether is stable to basic and nucleophilic conditions but labile to acid. | The MOM acetal can be cleaved under acidic conditions. |
Synthesis and Mechanism
The most logical and efficient synthesis of 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene involves the protection of the phenolic hydroxyl group of 4-Fluoro-2-methylphenol. The methoxymethyl (MOM) ether is a classic choice for protecting phenols due to its stability under a wide range of reaction conditions, including those involving organometallics and strong bases.
Synthetic Rationale
The hydroxyl group of 4-Fluoro-2-methylphenol is acidic and would interfere with many synthetic transformations, such as Grignard reactions, lithiation, or reactions requiring strong bases. By converting the phenol to its MOM ether, the reactive proton is removed, rendering the position chemically inert and allowing for selective modification at other sites on the aromatic ring or in other parts of the molecule.
Experimental Protocol: MOM Protection of 4-Fluoro-2-methylphenol
This protocol is a self-validating system based on established methods for the MOM protection of phenols[1][2]. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC).
Starting Material: 4-Fluoro-2-methylphenol (CAS: 452-72-2)[3] Reagent: Chloromethyl methyl ether (MOM-Cl) Base: N,N-Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH)
Procedure using DIPEA (a safer, non-nucleophilic amine base):
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Fluoro-2-methylphenol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise. Stir for 10 minutes.
-
Protection Step: Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise to the cooled solution. Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE)[4].
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-8 hours. Monitor the reaction by TLC (e.g., using 20% ethyl acetate in hexanes) until the starting phenol spot is consumed.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Spectroscopic Characterization (Predicted)
No experimental spectra for this specific molecule are publicly available. However, its structure allows for a confident prediction of its key spectroscopic features.
-
¹H NMR:
-
Aromatic Region (6.8-7.2 ppm): Three protons exhibiting complex splitting patterns (doublets and doublets of doublets) due to ³J(H-H) and ⁴J(H-F) couplings.
-
MOM Methylene (O-CH₂-O, ~5.2 ppm): A characteristic singlet, integrating to 2H.
-
MOM Methyl (O-CH₃, ~3.5 ppm): A sharp singlet, integrating to 3H.
-
Aromatic Methyl (Ar-CH₃, ~2.2 ppm): A singlet, integrating to 3H.
-
-
¹³C NMR:
-
Aromatic Carbons: 6 distinct signals, with carbons bonded to or near the fluorine atom showing characteristic C-F coupling constants.
-
MOM Methylene (O-CH₂-O): A signal around 94-96 ppm.
-
MOM Methyl (O-CH₃): A signal around 56 ppm.
-
Aromatic Methyl (Ar-CH₃): A signal around 16 ppm.
-
-
¹⁹F NMR: A single resonance in the typical range for an aryl fluoride.
-
Mass Spectrometry (EI-MS): A molecular ion (M⁺) peak at m/z = 170.
Applications in Drug Development and Research
The utility of 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene lies in its role as a protected synthetic intermediate.
-
Multi-Step Synthesis: It is an ideal substrate for reactions that are incompatible with a free phenol. For example, the methyl group could be brominated and converted to other functional groups, or the aromatic ring could undergo further substitution reactions like nitration or acylation, with the MOM group protecting the ortho position.
-
Medicinal Chemistry: The incorporation of fluorine is a cornerstone of modern drug design. Fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups[5]. This building block provides a scaffold that already contains this crucial element, which can be carried through a synthetic sequence.
-
Deprotection: After serving its purpose, the MOM group can be readily removed under acidic conditions (e.g., using HCl in methanol or a solid-supported acid) to reveal the phenol, which can then participate in subsequent reactions or be a key feature of the final target molecule[6][7].
Deprotection Workflow
Caption: General scheme for the deprotection of the MOM ether.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on the predicted properties and the known hazards of analogous compounds and reagents.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and nitrile gloves, should be worn at all times.
-
Chemical Hazards:
-
Flammability: Assumed to be a combustible liquid. Keep away from open flames and heat sources[8][9].
-
Irritation: May cause skin and eye irritation. Avoid contact and inhalation[10].
-
Reagent Hazard: The synthesis reagent, chloromethyl methyl ether (MOM-Cl), is a known human carcinogen and a potent alkylating agent [4]. It must be handled only in a certified chemical fume hood with appropriate engineering controls and PPE. Safer alternatives for introducing the MOM group exist but are often less efficient.
-
-
Handling:
-
Use in a well-ventilated area or a chemical fume hood.
-
Avoid generating aerosols.
-
Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
-
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methoxyethyl ether, 99%. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Painter, T. O., & Geyer, K. (2012). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Molecules, 17(5), 5786–5806. Retrieved from [Link]
-
Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455–2482. Retrieved from [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 21(4), 5-11. Retrieved from [Link]
-
Al-Masoudi, N. A. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews, 21(02), 1629–1637. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Phenol by Acetal. Retrieved from [Link]
- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Smirnova, G., et al. (2022). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Retrieved from [Link]
- Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methoxyphenol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Fluoro-2-methoxyphenol. Retrieved from [Link]
-
Organic-Synthesis.com. (n.d.). Protecting Groups. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. ossila.com [ossila.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. 4-Fluoro-N-methoxy-N-methylbenzamide(116332-54-8) 1H NMR [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MOM Ethers [organic-chemistry.org]
- 8. fishersci.ie [fishersci.ie]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Note: Regioselective Functionalization of 4-Fluoro-o-cresol via Directed ortho-Lithiation of its MOM Ether
Introduction: Navigating Regiochemical Challenges in Aromatic Synthesis
Substituted fluorinated phenols are cornerstone building blocks in the synthesis of complex molecules for pharmaceuticals and advanced materials.[1][2] Specifically, 4-fluoro-o-cresol presents a scaffold with significant potential, but its synthetic utility is often hampered by the challenge of achieving predictable, site-specific functionalization. Traditional electrophilic aromatic substitution reactions on such a polysubstituted ring can lead to a mixture of isomers, complicating purification and reducing overall efficiency.
To overcome this, Directed ortho-Metalation (DoM) has emerged as a premier strategy for the regioselective deprotonation and subsequent functionalization of aromatic systems.[3][4][5] This powerful reaction leverages the coordinating ability of a heteroatom-containing functional group to direct a strong organolithium base to deprotonate an adjacent ortho position with high fidelity.
This application note provides a comprehensive guide to the regioselective lithiation of 4-fluoro-o-cresol. We will detail the underlying mechanism, provide field-tested protocols for the requisite methoxymethyl (MOM) protection and the subsequent DoM, and discuss critical parameters for success. The methodology described herein unlocks a reliable pathway to C-6 functionalized 4-fluoro-o-cresol derivatives, valuable intermediates in drug discovery and development.
Mechanistic Rationale: The Synergy of Protection and Direction
The success of this strategy hinges on a two-part rationale: the necessity of protecting the acidic phenol and the directing power of the chosen protecting group.
The Methoxymethyl (MOM) Ether: An Ideal Protecting Group and Director
The phenolic proton of 4-fluoro-o-cresol (pKa ≈ 10) is far more acidic than any of the aryl C-H protons (pKa > 40). Direct exposure to an organolithium base would result in immediate and quantitative deprotonation of the hydroxyl group, preventing the desired C-H activation. Therefore, protection is mandatory.
The methoxymethyl (MOM) ether is an excellent choice for this role.[6][7] It is readily installed under mild basic conditions and forms an acetal that is robust against the strongly basic and nucleophilic conditions of lithiation.[7][8] Critically, the two oxygen atoms of the MOM group act as a powerful bidentate Lewis basic site, establishing it as a potent Directed Metalation Group (DMG).[4][5]
The Directed ortho-Metalation (DoM) Mechanism
The core of this methodology is the DoM reaction, a process first reported independently by Gilman and Wittig.[3][5] The mechanism proceeds through a well-defined pathway:
-
Complexation: The organolithium reagent, typically sec-butyllithium (s-BuLi), is introduced to the MOM-protected substrate. The Lewis acidic lithium cation is chelated by the two oxygen atoms of the MOM ether.
-
Proximity-Induced Deprotonation: This chelation event brings the highly basic butyl anion into close proximity with the C-H bonds ortho to the OMOM group. This is known as a Complex-Induced Proximity Effect (CIPE).[5][9]
-
Regioselective C-H Activation: The CIPE facilitates the selective deprotonation of the most accessible and kinetically acidic ortho proton. On the 1-(methoxymethoxy)-4-fluoro-2-methylbenzene ring, there are two ortho positions: C-2 (adjacent to the methyl group) and C-6. Deprotonation occurs exclusively at the C-6 position due to the significant steric hindrance imposed by the adjacent methyl group at C-2.
-
Electrophilic Quench: The resulting aryllithium intermediate is a potent nucleophile that readily reacts with a wide range of electrophiles (E+) at the C-6 position, yielding the desired functionalized product with high regioselectivity.
The entire process must be conducted under strictly anhydrous conditions at low temperatures (typically -78 °C) to ensure the stability of the aryllithium species and prevent side reactions.[10][11]
Experimental Protocols
Safety Precaution: Organolithium reagents are pyrophoric and react violently with water. Chloromethyl methyl ether (MOMCl) is a carcinogen.[12] All manipulations must be performed by trained personnel in a fume hood under an inert atmosphere (N₂ or Ar) using appropriate personal protective equipment.
Protocol Part A: MOM Protection of 4-Fluoro-2-methylphenol
This preliminary step prepares the substrate for the DoM reaction.
-
Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-methylphenol (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise to the stirring solution.
-
Reagent Addition: Slowly add chloromethyl methyl ether (MOMCl, 1.2 eq) dropwise over 10 minutes. Caution: MOMCl is a carcinogen.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor by TLC until starting material is consumed.
-
Workup: Quench the reaction with the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 1-(methoxymethoxy)-4-fluoro-2-methylbenzene as a clear oil.
Protocol Part B: Regioselective Lithiation and Electrophilic Quench
This is the core procedure for the C-6 functionalization.
-
Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Reagent Preparation: Add the MOM-protected 4-fluoro-o-cresol (1.0 eq) to the flask and dissolve in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.
-
Lithiation: Slowly add sec-butyllithium (s-BuLi, 1.1 eq, typically ~1.4 M in cyclohexane) dropwise via syringe over 15-20 minutes. A color change (often to yellow or orange) indicates the formation of the aryllithium.
-
Anion Maturation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete metalation.
-
Electrophilic Quench: Add the desired electrophile (1.2-1.5 eq) dropwise at -78 °C. For example:
-
Silylation: Trimethylsilyl chloride (TMSCl)
-
Iodination: A solution of Iodine (I₂) in THF
-
Formylation: Anhydrous N,N-Dimethylformamide (DMF)
-
-
Warming: Continue stirring at -78 °C for 1-2 hours, then slowly allow the reaction to warm to room temperature over several hours or overnight.
-
Quench: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the C-6 functionalized product.
Data Summary and Expected Outcomes
The following table outlines representative examples of the DoM reaction on MOM-protected 4-fluoro-o-cresol with various electrophiles. Yields are indicative and may vary based on reaction scale and purity of reagents.
| Entry | Electrophile (E+) | Reagent | Product Structure (at C-6) | Expected Yield |
| 1 | Silylation | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | >90% |
| 2 | Iodination | Iodine (I₂) | -I | 75-85% |
| 3 | Formylation | Dimethylformamide (DMF) | -CHO | 70-80% |
| 4 | Carboxylation | Carbon Dioxide (CO₂) gas | -COOH | 65-75% |
| 5 | Borylation | Triisopropyl borate (B(OiPr)₃) | -B(OH)₂ (after hydrolysis) | 80-90% |
Characterization: The regiochemical outcome should be confirmed unambiguously using 1D and 2D NMR spectroscopy. For the C-6 substituted product, ¹H NMR should show two aromatic protons that are meta-coupled (J ≈ 2-3 Hz). NOESY experiments can confirm the spatial proximity between the newly installed substituent and the proton at C-5.
Troubleshooting and Critical Success Factors
-
Anhydrous Conditions: This is the most critical parameter. All glassware must be rigorously dried, and solvents must be anhydrous. Trace moisture will quench the organolithium reagent and the aryllithium intermediate, drastically reducing yields.
-
Temperature Control: Maintaining the temperature at -78 °C during lithiation and quenching is essential. Allowing the reaction to warm prematurely can lead to decomposition of the aryllithium or potential side reactions.[13]
-
Organolithium Titration: The concentration of commercial organolithium reagents can vary. Titration (e.g., with diphenylacetic acid) is strongly recommended before use to ensure accurate stoichiometry. An excess of base can lead to side reactions, while an insufficient amount will result in incomplete conversion.
-
Rate of Addition: Slow, dropwise addition of the organolithium base and the electrophile is crucial for maintaining temperature control and preventing localized concentration buildup, which can lead to undesired side reactions.
Conclusion
The Directed ortho-Metalation of MOM-protected 4-fluoro-o-cresol is a highly reliable and regioselective method for introducing a wide array of functional groups at the C-6 position. The MOM ether serves as a robust protecting group and a powerful directing group, guiding the lithiation with exceptional control. By adhering to the stringent requirements of anhydrous conditions and low temperatures, researchers can effectively utilize this protocol to generate valuable, highly functionalized aromatic intermediates for applications spanning medicinal chemistry to materials science.
References
-
Directed ortho metalation . Wikipedia. [Link]
-
Protecting Groups in Organic Synthesis . ChemTalk. [Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism . Total Synthesis. [Link]
-
METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP . AdiChemistry. [Link]
-
Directed ortho Metalation (DOM) . Organic Chemistry Portal. [Link]
-
Directed Metalation: A Survival Guide . Baran Lab, Scripps Research. [Link]
-
Snieckus, V. et al. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides . Organic Letters. [Link]
-
Methoxymethyl ether . Wikipedia. [Link]
-
MOM Protecting Group Addition | Organic Chemistry . YouTube. [Link]
-
Snieckus, V. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols . Molecules. [Link]
-
Snieckus, V. et al. On the Mechanism of the Directed ortho and Remote Metalation Reactions of N,N-Dialkylbiphenyl 2-carboxamides . ACS Publications. [Link]
-
Bryce, M. R. et al. The lithiation of fluorinated benzenes and its dependence on solvent and temperature . Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Serganov, V. et al. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes . National Institutes of Health. [Link]
-
Mongin, F. et al. Deprotonation of Fluoro Aromatics Using Lithium Magnesates . ResearchGate. [Link]
-
Zhang, Q. et al. Selectively fluorinated aromatic lithium salts regulate the solvation structure and interfacial chemistry for all-solid-state batteries . Science Advances. [Link]
-
Schlosser, M. et al. Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates . ResearchGate. [Link]
-
Uozumi, Y. et al. Directed Ortho Borylation of Phenol Derivatives Catalyzed by a Silica-Supported Iridium Complex . ACS Publications. [Link]
-
4-Fluoro-2-methylphenol . Anhui Haiheng Chemical Co., Ltd. [Link]
-
4-Fluoro-2-methylphenol, 98% . Fisher Scientific. [Link]
-
Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Capriati, V. et al. Regioselective desymmetrization of diaryltetrahydrofurans via directed ortho-lithiation: an unexpected help from green chemistry . PubMed. [Link]
-
Knochel, P. et al. Reaction Chemistry & Engineering . Diva Portal. [Link]
-
Capriati, V. et al. Regioselective desymmetrization of diaryltetrahydrofurans via directed ortho-lithiation: An unexpected help from green chemistry . ResearchGate. [Link]
-
Capriati, V. et al. Regioselective desymmetrization of diaryltetrahydrofurans via directed ortho-lithiation: an unexpected help from green chemistry . ResearchGate. [Link]
-
(PDF) Chloromethyllithium . ResearchGate. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. 4-Fluoro-2-methylphenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. baranlab.org [baranlab.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 9. On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uu.diva-portal.org [uu.diva-portal.org]
- 12. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 13. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Regioselective C-H Activation of 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the transition-metal-catalyzed C-H activation of 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene. This substrate presents a unique case study in regioselectivity due to the presence of multiple competing directing groups. This document outlines strategies for achieving selective functionalization, focusing on palladium and rhodium catalytic systems, which are pivotal in modern synthetic organic chemistry and drug discovery.[1][2][3] The protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage C-H activation for the late-stage functionalization of complex molecules.
Introduction: The Strategic Value of C-H Activation
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in molecular synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that necessitate substrate pre-functionalization.[3][4] This approach is particularly valuable in drug discovery, where the late-stage modification of lead compounds can rapidly generate diverse analogues for structure-activity relationship (SAR) studies.[1][2] The substrate, 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene, encapsulates common structural motifs in medicinal chemistry, making its selective C-H activation a relevant and challenging endeavor.
Mechanistic Considerations and Regioselectivity
The primary challenge in the C-H activation of 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene lies in controlling the regioselectivity. The molecule possesses three distinct substituents on the benzene ring, each with the potential to direct the catalytic reaction to a different position:
-
Methoxymethoxy (MOM) Group: The oxygen atoms of the MOM ether can act as a Lewis basic site, coordinating to the transition metal center and directing the activation to the ortho C-H bonds (C1 and C3). This is a well-established strategy for achieving high regioselectivity in the functionalization of phenols and their derivatives. The formation of a stable five- or six-membered metallacycle intermediate is a key driving force for this selectivity.[5]
-
Fluoro Group: The fluorine substituent is known to direct C-H activation to its ortho positions (C3 and C5). The enhanced reactivity of C-H bonds ortho to fluorine is attributed to both thermodynamic and kinetic factors.[6]
-
Methyl Group: Alkyl groups are generally weak activators and direct electrophilic attack to the ortho and para positions. In the context of transition-metal-catalyzed C-H activation, their directing ability is often subordinate to stronger coordinating groups.
Predicted Regioselectivity:
Based on the established hierarchy of directing group ability, the methoxymethoxy (MOM) group is anticipated to be the dominant directing group in many catalytic systems, particularly with palladium and rhodium. The ether oxygen can form a stable chelate with the metal center, favoring activation at the C3 position. The C1 position is already substituted with a methyl group, making the C3 position the most likely site for functionalization. The ortho-directing effect of the fluorine atom at C4 further enhances the acidity and reactivity of the C-H bond at C3, creating a synergistic effect that should lead to high regioselectivity.
Experimental Protocols
The following protocols are designed as starting points for the C-H activation of 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene. Optimization of reaction conditions (e.g., catalyst loading, ligand, solvent, temperature, and reaction time) may be necessary for specific coupling partners and desired products.
Palladium-Catalyzed C-H Arylation
Palladium catalysis is a robust and versatile tool for C-H arylation. The following protocol is adapted from established methods for the arylation of anisole derivatives and other substrates with coordinating directing groups.[5]
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Supplier Recommendation |
| 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene | N/A | Synthesize as needed |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Sigma-Aldrich, Strem |
| Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) | 58656-04-5 | Strem, Acros Organics |
| Potassium Pivalate (PivOK) | 3739-36-8 | Sigma-Aldrich |
| Aryl Halide (e.g., Iodobenzene) | 591-50-4 | Acros Organics, TCI |
| Anhydrous Toluene | 108-88-3 | Acros Organics (AcroSeal) |
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene (0.2 mmol, 1.0 equiv), Palladium(II) Acetate (4.5 mg, 0.02 mmol, 10 mol%), and Tricyclohexylphosphine tetrafluoroborate (14.7 mg, 0.04 mmol, 20 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the aryl halide (0.3 mmol, 1.5 equiv) and Potassium Pivalate (50.5 mg, 0.4 mmol, 2.0 equiv).
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite, washing with additional ethyl acetate (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired arylated product.
Rhodium-Catalyzed C-H Olefination
Rhodium catalysts are highly effective for C-H olefination reactions, often exhibiting excellent functional group tolerance and high yields.[7][8][9] The following protocol is based on established procedures for the olefination of substrates bearing oxygen-containing directing groups.
Reaction Scheme:
Materials and Reagents:
| Reagent | CAS Number | Supplier Recommendation |
| 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene | N/A | Synthesize as needed |
| [RhCp*Cl₂]₂ | 12354-85-7 | Strem, Sigma-Aldrich |
| Silver Hexafluoroantimonate (AgSbF₆) | 26042-64-8 | Strem, Acros Organics |
| Copper(II) Acetate (Cu(OAc)₂) | 142-71-2 | Sigma-Aldrich, Alfa Aesar |
| Activated Olefin (e.g., n-Butyl Acrylate) | 141-32-2 | TCI, Acros Organics |
| Anhydrous 1,2-Dichloroethane (DCE) | 107-06-2 | Acros Organics (AcroSeal) |
Step-by-Step Protocol:
-
To an oven-dried screw-cap vial, add [RhCp*Cl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), Silver Hexafluoroantimonate (13.7 mg, 0.04 mmol, 20 mol%), and a magnetic stir bar.
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous 1,2-dichloroethane (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene (0.2 mmol, 1.0 equiv), the activated olefin (0.4 mmol, 2.0 equiv), and Copper(II) Acetate (72.6 mg, 0.4 mmol, 2.0 equiv).
-
Seal the vial tightly and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (10 mL) and filter through a short plug of silica gel, washing with additional dichloromethane (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired olefinated product.
Data Presentation and Expected Outcomes
The following tables summarize the proposed reaction conditions and expected outcomes based on literature precedents for similar substrates.
Table 1: Palladium-Catalyzed C-H Arylation - Conditions and Expected Yields
| Entry | Aryl Halide | Catalyst Loading (mol%) | Ligand (mol%) | Base (equiv) | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Iodobenzene | 10 | 20 | 2.0 | 120 | 24 | 60-80 |
| 2 | 4-Iodoanisole | 10 | 20 | 2.0 | 120 | 24 | 65-85 |
| 3 | 1-Bromo-4-nitrobenzene | 10 | 20 | 2.0 | 120 | 24 | 50-70 |
Table 2: Rhodium-Catalyzed C-H Olefination - Conditions and Expected Yields
| Entry | Olefin | Catalyst Loading (mol%) | Additive (mol%) | Oxidant (equiv) | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | n-Butyl Acrylate | 5 | 20 | 2.0 | 100 | 16 | 70-90 |
| 2 | Styrene | 5 | 20 | 2.0 | 100 | 16 | 60-80 |
| 3 | N-Phenylmaleimide | 5 | 20 | 2.0 | 100 | 16 | 75-95 |
Visualizations
Proposed Catalytic Cycle for Palladium-Catalyzed C-H Arylation
Caption: Proposed catalytic cycle for the Pd-catalyzed C-H arylation.
Experimental Workflow for C-H Activation
Caption: General experimental workflow for C-H activation reactions.
Conclusion
The C-H activation of 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene offers a valuable platform for the synthesis of complex, functionalized aromatic compounds. By leveraging the directing ability of the MOM group, in synergy with the electronic influence of the fluoro substituent, highly regioselective transformations can be achieved. The provided palladium and rhodium-catalyzed protocols serve as a robust starting point for further exploration and application in medicinal chemistry and materials science. Careful consideration of the interplay between directing groups, catalysts, and reaction conditions is paramount to achieving the desired synthetic outcomes.
References
-
Noack, F., et al. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry, 5, 546-564. [Link]
-
Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules. Nature Chemistry, 5, 369-375. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
-
Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium- and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of Chemical Research, 42(8), 1074-1086. [Link]
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2010). Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation. Chemical reviews, 110(2), 624-655. [Link]
-
Giri, R., Chen, X., & Yu, J. Q. (2009). Palladium-catalyzed arylation of C(sp3)-H bonds with arylboronic acids. Angewandte Chemie International Edition, 44(14), 2145-2148. [Link]
-
Hartwig, J. F. (2008). Regioselectivity of the borylation of alkanes and arenes. Chemical Society Reviews, 37(4), 671-683. [Link]
-
Leow, D., Li, G., Mei, T. S., & Yu, J. Q. (2012). Activation of remote meta-C–H bonds by a an electronically modified ambiphilic ligand. Nature, 486(7404), 518-522. [Link]
-
Kakiuchi, F., & Murai, S. (1999). Catalytic C-H/olefin coupling. Accounts of chemical research, 32(9), 813-822. [Link]
-
Rouquet, G., & Chatani, N. (2013). Catalytic C (sp2)− H and C (sp3)− H bond functionalization by ruthenium catalysis. Angewandte Chemie International Edition, 52(45), 11726-11743. [Link]
-
Newton, C. G., Wang, S. G., Oliveira, C. C., & Cramer, N. (2017). Catalytic enantioselective C–H activation. Chemical reviews, 117(13), 8908-8976. [Link]
-
He, J., Wasa, M., Chan, K. S., & Yu, J. Q. (2016). Palladium-catalyzed C–H functionalizations of aliphatic amines. Chemical reviews, 117(13), 8754-8786. [Link]
-
An, D., et al. (2017). A Simple and Versatile Amide Directing Group for C–H Functionalizations. Accounts of Chemical Research, 50(9), 2386-2400. [Link]
-
Piou, T., et al. (2014). Tuning Reactivity and Site Selectivity of Simple Arenes in C–H Activation: Ortho-Arylation of Anisoles via Arene–Metal π-Complexation. Journal of the American Chemical Society, 136(51), 17713-17716. [Link]
-
Sambiagio, C., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]
-
Novák, Z., et al. (2021). The ortho effect in directed C–H activation. Chemical Science, 12(22), 7634-7647. [Link]
-
Sun, P., et al. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 78(6), 2786-2791. [Link]
-
Li, B., et al. (2021). Chemodivergent assembly of ortho-functionalized phenols with tunable selectivity via rhodium(III)-catalyzed and solvent-controlled C-H activation. Communications Chemistry, 4(1), 1-10. [Link]
-
Wang, D. H., et al. (2011). Rhodium-catalyzed selective C-H activation/olefination of phenol carbamates. Organic Letters, 13(12), 3235-3237. [Link]
-
Sanford, M. S. (2006). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. The Journal of Organic Chemistry, 71(16), 6041-6046. [Link]
-
Gensch, T., et al. (2018). The ortho effect in directed C–H activation. Chemical Science, 9(1), 125-131. [Link]
-
Li, W., et al. (2015). Rhodium-catalyzed C-H activation of phenacyl ammonium salts assisted by an oxidizing C-N bond: a combination of experimental and theoretical studies. Journal of the American Chemical Society, 137(5), 1931-1941. [Link]
-
Dick, A. R., & Sanford, M. S. (2006). Mechanistic studies of palladium-catalyzed C–H arylation: evidence for a bimetallic C–H bond cleavage. Journal of the American Chemical Society, 127(40), 13834-13835. [Link]
-
Bode, J. W. (2012). C-H Functionalization. ETH Zurich. [Link]
-
Huang, C., et al. (2023). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Molecules, 28(4), 1709. [Link]
-
Larrosa, I., & Willis, M. C. (2008). Transition-metal catalyzed C–H activation by N-heterocyclic carbenes. Chemical Society Reviews, 37(9), 1758-1769. [Link]
-
Emmert, M. H., et al. (2011). A unified approach to the synthesis of 2-substituted pyridines. Angewandte Chemie International Edition, 50(40), 9437-9440. [Link]
-
Chen, G., et al. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 137(1), 332-341. [Link]
-
Gutekunst, W. R., & Baran, P. S. (2011). C–H functionalization logic in total synthesis. Chemical Society Reviews, 40(4), 1976-1991. [Link]
-
OpenChemHub. (2024, January 19). Removable and modifiable directing groups in C-H activation [Video]. YouTube. [Link]
-
Young, J. S., & Hartwig, J. F. (2014). Iridium-Catalyzed, Directed C–H Borylation of Arenes and Heteroarenes. Journal of the American Chemical Society, 136(1), 229-234. [Link]
Sources
- 1. A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Directing Group-Controlled Regioselectivity in an Enzymatic C–H Bond Oxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Rhodium-catalyzed selective C-H activation/olefination of phenol carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodium-catalyzed C–H activation and three-component tandem annulation leading to isoquinolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of ¹⁸F-Labeled Radiotracers Using Fluorinated Methoxymethyl (MOM) Ether Intermediates
Introduction: A Novel Strategy for Late-Stage Radiofluorination
The synthesis of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, enabling the non-invasive study of physiological and pathological processes in vivo.[1][2][3] A primary challenge in ¹⁸F-radiochemistry is the introduction of the short-lived fluorine-18 isotope (t½ ≈ 109.8 minutes) into complex molecules efficiently and with high radiochemical yield and purity.[2][4][5] This necessitates late-stage fluorination strategies that are rapid, high-yielding, and tolerant of diverse functional groups.
This application note details a novel and robust strategy for the synthesis of ¹⁸F-labeled radiotracers utilizing fluorinated methoxymethyl (MOM) ether intermediates. The MOM ether, a widely used protecting group for alcohols in organic synthesis due to its stability under various conditions, is repurposed here as a reactive handle for radiofluorination.[6][7] This approach offers a unique two-stage process involving an initial nucleophilic ¹⁸F-fluorination followed by a facile deprotection to unmask the final radiolabeled alcohol. This methodology is particularly advantageous for molecules where direct fluorination is challenging or results in low yields.
The core principle of this technique lies in the synthesis of a precursor molecule containing a leaving group (e.g., tosylate, mesylate) on the methyl group of the MOM ether. This "fluorination-ready" MOM ether can then be subjected to nucleophilic substitution with cyclotron-produced [¹⁸F]fluoride. The subsequent cleavage of the resulting ¹⁸F-fluorinated MOM ether under mild acidic conditions liberates the desired ¹⁸F-labeled alcohol.
Rationale and Mechanistic Insight
The utility of the MOM ether as a protecting group stems from its acetal nature, rendering it stable to basic and nucleophilic conditions but readily cleavable under acidic conditions.[6][8][9] Our strategy leverages this chemical dichotomy. The initial ¹⁸F-fluorination step is a classic nucleophilic substitution (Sₙ2) reaction. The precursor, a (tosyloxymethyl)methyl ether, provides an excellent electrophilic carbon for the attack by the [¹⁸F]fluoride ion. The reactivity of the [¹⁸F]fluoride is typically enhanced by using a phase-transfer catalyst such as Kryptofix 2.2.2 (K₂₂₂) in conjunction with a potassium carbonate base.[10][11][12]
Diagram 1: Overall Synthetic Strategy
Caption: Workflow for the synthesis of ¹⁸F-radiotracers via fluorinated MOM ether intermediates.
Following successful radiofluorination, the deprotection of the ¹⁸F-fluorinated MOM ether is achieved by acidic hydrolysis.[8] Protonation of one of the ether oxygens transforms it into a good leaving group, initiating the cleavage of the acetal to release the ¹⁸F-fluoromethylated alcohol and formaldehyde.[9] The mild acidic conditions required for this deprotection are often compatible with a wide range of sensitive functional groups present in complex biomolecules.[13][14]
Diagram 2: Mechanism of ¹⁸F-Fluorination and Deprotection
Caption: Key mechanistic steps in the radiolabeling and deprotection process.
Experimental Protocols
Part 1: Synthesis of the Tosylated MOM Ether Precursor
This protocol outlines the synthesis of a generic (tosyloxymethyl)methyl ether precursor from a starting alcohol.
Materials:
-
Starting alcohol (R-OH)
-
Chloromethyl methyl ether (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium iodide (NaI)
-
1,2-Dimethoxyethane (DME)
-
Silver tosylate (AgOTs)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
MOM Protection:
-
Dissolve the starting alcohol (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.5 eq) and cool the mixture to 0 °C.
-
Add MOMCl (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the MOM-protected alcohol (R-O-MOM).
-
-
Conversion to (Iodomethyl)methyl Ether:
-
Dissolve the MOM-protected alcohol (1.0 eq) in DME.
-
Add NaI (3.0 eq) and stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the mixture with water and extract with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the crude (iodomethyl)methyl ether. This intermediate is often used without further purification.
-
-
Tosylation:
-
Dissolve the crude (iodomethyl)methyl ether (1.0 eq) in DME.
-
Add silver tosylate (1.5 eq) in one portion.
-
Stir the reaction mixture in the dark at room temperature for 6-8 hours.
-
Monitor the formation of the tosylated precursor by TLC.
-
Filter the reaction mixture through a pad of Celite to remove silver iodide.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to afford the final (tosyloxymethyl)methyl ether precursor.
-
Part 2: Automated ¹⁸F-Radiolabeling and Deprotection
This protocol is designed for an automated synthesis module (e.g., GE TRACERlab).[15][16]
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron
-
Kryptofix 2.2.2 (K₂₂₂) solution (10 mg/mL in acetonitrile)
-
Potassium carbonate (K₂CO₃) solution (2 mg/mL in water)
-
(Tosyloxymethyl)methyl ether precursor (5-10 mg) dissolved in anhydrous acetonitrile (1 mL)
-
Hydrochloric acid (HCl), 1 N
-
Sodium bicarbonate, 8.4% solution
-
Sterile water for injection
-
Sep-Pak® QMA Carbonate cartridge
-
Sep-Pak® C18 Plus cartridge
-
Sterile 0.22 µm filter
Automated Synthesis Sequence:
-
[¹⁸F]Fluoride Trapping and Drying:
-
The cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O is passed through a QMA Carbonate cartridge to trap the [¹⁸F]F⁻.
-
The [¹⁸F]F⁻ is eluted from the QMA cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃.
-
The solvent is evaporated under a stream of nitrogen at 110-120 °C to form the reactive K/[¹⁸F]F/K₂₂₂ complex. Azeotropic drying with anhydrous acetonitrile (2 x 0.5 mL) is performed to ensure anhydrous conditions.[2]
-
-
¹⁸F-Fluorination:
-
A solution of the (tosyloxymethyl)methyl ether precursor in anhydrous acetonitrile is added to the dried K/[¹⁸F]F/K₂₂₂ complex.
-
The reaction mixture is heated at 90-110 °C for 10-15 minutes.
-
-
Solvent Evaporation and Deprotection:
-
After the fluorination, the acetonitrile is evaporated at 120 °C under a nitrogen stream.
-
1 N HCl (0.5 mL) is added to the reaction vessel.
-
The mixture is heated at 80-100 °C for 5-10 minutes to effect the deprotection of the MOM ether.
-
-
Purification:
-
The reaction mixture is cooled and neutralized with 8.4% sodium bicarbonate solution.
-
The crude product is diluted with water and passed through a C18 Sep-Pak cartridge.
-
The C18 cartridge is washed with sterile water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
The final ¹⁸F-labeled radiotracer is eluted from the C18 cartridge with ethanol and subsequently diluted with sterile saline.
-
-
Final Formulation:
-
The purified radiotracer solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Quality Control
Comprehensive quality control (QC) is essential to ensure the safety and efficacy of the final radiopharmaceutical product.[1][17]
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless, free of particulates |
| pH | pH meter or pH strips | 4.5 - 7.5 |
| Radionuclidic Identity | Gamma-ray spectroscopy | 511 keV peak characteristic of ¹⁸F |
| Radionuclidic Purity | Half-life measurement | 105 - 115 minutes |
| Radiochemical Purity | Radio-HPLC, Radio-TLC | ≥ 95% |
| Chemical Purity | HPLC (UV detection) | Precursor and other impurities within specified limits |
| Residual Solvents | Gas Chromatography (GC) | Acetonitrile, Ethanol < 410 ppm |
| Kryptofix 2.2.2 | Spot test or HPLC | < 50 µg/mL |
| Bacterial Endotoxins | LAL test | < 175 EU/V |
| Sterility | USP <71> | Sterile |
Table 1: Quality Control Specifications for the Final ¹⁸F-Radiotracer.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Radiochemical Yield | - Incomplete drying of [¹⁸F]fluoride- Precursor degradation- Suboptimal reaction temperature/time | - Ensure thorough azeotropic drying- Verify precursor stability- Optimize reaction conditions |
| Incomplete Deprotection | - Insufficient acid concentration- Inadequate heating | - Increase HCl concentration or reaction time- Ensure proper heating of the reaction vessel |
| Presence of Radiochemical Impurities | - Side reactions during fluorination- Incomplete deprotection | - Optimize fluorination conditions- Adjust deprotection parameters- Refine purification method (e.g., use of different SPE cartridges) |
| High Residual Solvents | - Inefficient evaporation | - Increase evaporation time or temperature |
Table 2: Troubleshooting Guide.
Conclusion
The use of fluorinated MOM ether intermediates represents a versatile and efficient strategy for the synthesis of ¹⁸F-labeled radiotracers. This method provides a reliable means of introducing ¹⁸F into molecules that may be challenging to label directly. The protocols provided herein offer a comprehensive guide for researchers and drug development professionals to implement this novel radiolabeling technique. Adherence to rigorous quality control procedures is paramount to ensure the production of high-quality radiopharmaceuticals for preclinical and clinical research.
References
- Towards miniaturized quality control for 18F-labeled PET tracers: Separation of D-FAC alpha and beta anomers via capillary electrophoresis | Journal of Nuclear Medicine.
- Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals | IAEA.
- (PDF) Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals.
- MOM Protecting Group: MOM Protection & Deprotection Mechanism – - Total Synthesis.
- Review of 18F-FDG Synthesis and Quality Control - PMC.
- Automated production and quality testing of [18F]labeled radiotracers using the BG75 system - ResearchGate.
- Bench to Bedside Development of [18F]Fluoromethyl-(1,2-2H4)choline ([18F]D4-FCH).
- Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC.
- Acidic cleavage of ethers (SN2) - Master Organic Chemistry.
- Advances in [18F]Trifluoromethylation Chemistry for PET Imaging - PMC - NIH.
- A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach - Bentham Science Publisher.
- An efficient protocol for the preparation of MOM ethers and their deprotection using zirconium(IV) chloride - Academia.edu.
- Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
- Automated synthesis of [18F]fluorocholine using a modified GE tracerlab module - Open MedScience.
- Recent Advances in 18F-Labeled Amino Acids Synthesis and Application - PMC - NIH.
- Sweetening Pharmaceutical Radiochemistry by 18 F-Fluoroglycosylation: Recent Progress and Future Prospects - MDPI.
- Recent advances in fluorine-18 radiochemistry: Focus on B-18F, Si-18F, Al-18F and C-18F radiofluorination via spirocyclic iodoni - Journal of Nuclear Medicine.
- A Fully-automated One-pot Synthesis of [18F]Fluoromethylcholine with Reduced Dimethylaminoethanol Contamination via [18F]Fluoromethyl Tosylate - PMC.
- An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. | Request PDF - ResearchGate.
- A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers.
- Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - ACS Publications.
- [18F]fluorocholine - SNMMI.
- SYNTHESIS OF FLUORINE-18 LABELLED RADIOTRACERS FOR POSITRON EMISSION TOMOGRAPHY.
- Fully automated synthesis of [18F]fluorocholine on GE FASTlab II synthesizer - PubMed.
- A Facile, Efficient and Selective Deprotection of Methoxy Methyl (MOM) Ethers Using Zinc (II) Trifluoromethanesulfonate - ResearchGate.
- Methoxymethyl ether - Wikipedia.
- MOM Protecting Group Addition | Organic Chemistry - YouTube.
- Recent Trends in the Nucleophilic [18F]-radiolabeling Method with No-carrier-added [18F]fluoride - PMC.
- Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC.
- Bench to Bedside Development of [18F]Fluoromethyl-(1,2-2H4) choline ([18F]D4-FCH) - UCL Discovery - University College London.
- Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation - MDPI.
- Cryptate mediated nucleophilic 18F-fluorination without azeotropic drying - PubMed.
- Fluorine-18-labeled fluorine gas for synthesis of tracer molecules - ISNCT.
- 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - -ORCA - Cardiff University.
- Recent advances in green fluorine chemistry.
- Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - PMC.
- Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N -difluoromethyltriazolium triflate - ResearchGate.
- Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - Frontiers.
- MOM Ethers - Organic Chemistry Portal.
Sources
- 1. iaea.org [iaea.org]
- 2. psec.uchicago.edu [psec.uchicago.edu]
- 3. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 4. Recent Advances in 18F-Labeled Amino Acids Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 7. MOM Ethers [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. openmedscience.com [openmedscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cryptate mediated nucleophilic 18F-fluorination without azeotropic drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. researchgate.net [researchgate.net]
- 15. A Fully-automated One-pot Synthesis of [18F]Fluoromethylcholine with Reduced Dimethylaminoethanol Contamination via [18F]Fluoromethyl Tosylate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fully automated synthesis of [18F]fluorocholine on GE FASTlab II synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing side reactions in chloromethyl methyl ether protection of cresol
Executive Summary & Core Challenge
The protection of cresol (methylphenol) using chloromethyl methyl ether (MOM-Cl) is a standard transformation, yet it presents two distinct categories of failure modes: chemical selectivity and operator safety .
The core chemical challenge is the competition between O-alkylation (desired ether formation) and C-alkylation (undesired Friedel-Crafts alkylation). Because the cresol ring is electron-rich (activated by both the hydroxyl and methyl groups), it is highly susceptible to electrophilic attack on the ring, particularly at the ortho position.
This guide provides the mechanistic insight and protocols necessary to lock the reaction into O-alkylation while managing the severe safety risks associated with MOM-Cl and its common impurity, bis(chloromethyl) ether (BCME).
Mechanistic Control: The Battle for Selectivity
To minimize side reactions, one must understand the "Hard/Soft" nature of the nucleophile.
-
The Desired Pathway (
): The phenoxide anion attacks the hard electrophile (MOM-Cl) at the oxygen atom. This requires a "naked" anion, best achieved using a hard base in a polar aprotic solvent. -
The Side Reaction (C-Alkylation): If the reaction medium becomes acidic, or if the phenoxide is tightly ion-paired (hindered), the MOM cation (or oxonium species) acts as a Friedel-Crafts electrophile, attacking the aromatic ring.
Visualization: Reaction Pathways
The following diagram illustrates the bifurcation between the desired protection and the irreversible side reaction.
Figure 1: Mechanistic divergence in phenol protection. Path A is favored by high dielectric constant solvents and hard bases.
Optimized Protocols
Protocol A: The "Gold Standard" (NaH/DMF)
Best for: Maximum yield and strict O-regioselectivity. Mechanism: Sodium hydride (NaH) in Dimethylformamide (DMF) ensures complete deprotonation and solvates the cation, leaving a "naked" phenoxide that reacts rapidly at the oxygen.
Reagents:
-
Cresol (1.0 equiv)
-
Sodium Hydride (60% dispersion in oil, 1.2 – 1.5 equiv)
-
MOM-Cl (1.2 equiv)
-
DMF (Anhydrous, 0.5 M concentration)
Step-by-Step:
-
Apparatus: Flame-dried glassware under Argon/Nitrogen atmosphere.
-
Deprotonation: Suspend NaH in anhydrous DMF at 0°C. Add Cresol dropwise (dissolved in minimal DMF).
-
Critical Check: Wait for H2 evolution to cease (approx. 30-60 mins). The solution should turn clear or slightly yellow (phenoxide formation).
-
-
Addition: Cool to -10°C or 0°C. Add MOM-Cl dropwise via syringe.
-
Why Cool? Controls the exotherm and minimizes HCl vapor generation which could locally acidify the mixture and trigger C-alkylation.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir 1-3 hours.
-
Quench: Cool back to 0°C. Carefully add saturated
or water. -
Workup: Extract with
or EtOAc. Wash organic layer with water ( ) to remove DMF.
Protocol B: The "Safety-First" In-Situ Generation
Best for: Avoiding isolation of carcinogenic MOM-Cl. Note: This method generates MOM-Cl in situ from Dimethoxymethane (DMM). Warning: This uses Lewis Acids (ZnBr2). To prevent C-alkylation of the cresol ring, do not mix cresol, DMM, and ZnBr2 directly. You must generate the MOM-halide species first, then react it with the cresol.
Step-by-Step:
-
Generation: Mix Dimethoxymethane (DMM) and Acetyl Chloride (AcCl) with catalytic
(0.01 mol%) in Toluene or DCM. Stir 1-2h.-
Result: Solution of MOM-Cl (and methyl acetate).
-
-
Coupling: In a separate flask, prepare the Cresol/DIPEA (base) solution in DCM.
-
Addition: Cannulate the in situ generated MOM-Cl solution into the Cresol/Base solution at 0°C.
Troubleshooting Center (FAQ)
Issue 1: "I see a new spot on TLC very close to the product, but it's not the starting material."
Diagnosis: C-Alkylation (Ring substitution).
-
Cause: The reaction medium became acidic, or the solvent was not polar enough to support the naked anion, allowing the electrophile to attack the ring (Friedel-Crafts).
-
Solution:
-
Switch solvent to DMF (increases O-nucleophilicity).
-
Ensure NaH is fresh and used in excess (1.2–1.5 equiv) to scavenge any HCl formed.
-
Avoid Lewis acid catalysts if possible.
-
Issue 2: "White fumes appear when I open the MOM-Cl bottle, and the yield is low."
Diagnosis: Hydrolysis.
-
Cause: MOM-Cl has hydrolyzed into Formaldehyde and HCl due to moisture ingress.
-
Solution:
-
MOM-Cl purity is critical. If the liquid is cloudy or fuming excessively, it is compromised.
-
Distill MOM-Cl (with extreme caution) or use Protocol B (In-situ generation).
-
Issue 3: "The reaction stalls at 80% conversion."
Diagnosis: Enolate Aggregation.
-
Cause: In non-polar solvents, phenoxide aggregates may form, reducing reactivity.
-
Solution: Add a phase transfer catalyst (TBAH - Tetrabutylammonium hydroxide) or crown ether (15-crown-5 for Na+) to break up ion pairs.
Data Summary: Condition Comparison
| Variable | Protocol A (NaH/DMF) | Protocol B (DIPEA/DCM) | Protocol C (In-Situ/ZnBr2) |
| O-Selectivity | High (Best for Cresol) | Moderate | Risk of C-alkylation |
| Reaction Rate | Fast (< 2h) | Slow (4-12h) | Fast |
| Safety Profile | Low (Handling pure MOM-Cl) | Low (Handling pure MOM-Cl) | High (MOM-Cl contained) |
| Moisture Sensitivity | High | Moderate | Moderate |
| Recommended For | Scale-up / High Purity | Small scale / Simple alcohols | Safety-restricted labs |
Safety Warning: Bis(chloromethyl) Ether (BCME)
MOM-Cl synthesis (reaction of Formaldehyde + HCl + Methanol) produces Bis(chloromethyl) ether (BCME) as a byproduct.[1]
-
Risk: BCME is a potent human carcinogen (Group 1).
-
Mitigation:
-
Commercially sourced MOM-Cl often contains 1-5% BCME.
-
Destruction: Quench all MOM-Cl waste with aqueous Ammonia (
). This converts MOM-Cl and BCME into harmless hexamethylenetetramine derivatives.
-
References
-
Greene's Protective Groups in Organic Synthesis , 4th Ed.[2] Wuts, P. G. M.; Greene, T. W.[3] John Wiley & Sons, 2006 . (Chapter 3: Protection for Phenols).[2][4] Link
-
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Berliner, M. A.; Belecki, K. J. Org.[3] Chem.2005 , 70, 9618–9621.[3] (Describes the in situ ZnBr2 method to minimize BCME). Link
-
Methoxymethyl Ethers (MOM) - Stability and Protection. Organic Chemistry Portal. (General stability data and reaction conditions). Link
-
Protection of Phenols with MOM-Cl. SynArchive. (Specific reagent stoichiometry for phenols). Link
Sources
Validation & Comparative
Comparative Analysis: IR Spectroscopy of 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene
Application Guide for Reaction Monitoring and Structural Validation
Executive Summary
In medicinal chemistry and drug development, 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene serves as a critical intermediate. It represents a protected form of 4-fluoro-2-methylphenol, utilizing the Methoxymethyl (MOM) ether group to mask the acidic proton during subsequent lithiation or nucleophilic substitution reactions.
This guide provides a comparative technical analysis of the Infrared (IR) spectroscopic profile of this molecule. We compare the MOM-protected product against its unprotected phenolic precursor and evaluate ATR (Attenuated Total Reflectance) versus Transmission (KBr) sampling methodologies. This approach ensures researchers can validate synthesis success and purity with high confidence.
Structural Context and Spectral Logic
To interpret the IR spectrum accurately, one must understand the vibrational changes induced by the protection step. The transformation involves converting a Phenol (Ar-OH) into a MOM-Ether (Ar-O-CH₂-O-CH₃).
The Comparative Baseline:
-
Precursor (4-Fluoro-2-methylphenol): Characterized by a broad, high-energy O-H stretch and specific C-O phenolic stretching.
-
Target (4-Fluoro-2-(methoxymethoxy)-1-methylbenzene): Characterized by the absence of O-H and the appearance of complex ether linkages (C-O-C-O-C) and methylene scissoring.
Visualizing the Analytical Logic
The following diagram illustrates the decision pathway for validating the molecule based on spectral features.
Caption: Logical flow for distinguishing the MOM-protected product from its phenolic precursor.
Comparative Data: Product vs. Precursor
The following table synthesizes the critical vibrational modes. The "Shift/Change" column is the primary diagnostic tool for researchers monitoring the reaction.
| Vibrational Mode | Precursor (Phenol) | Target Product (MOM-Ether) | Shift/Change Diagnosis |
| O-H Stretch | 3200–3550 cm⁻¹ (Broad) | Absent | Primary Indicator. Disappearance confirms consumption of phenol. |
| C-H Stretch (Ar) | 3000–3100 cm⁻¹ | 3000–3100 cm⁻¹ | Minimal change. |
| C-H Stretch (Alk) | 2850–2960 cm⁻¹ (Methyl) | 2820–2960 cm⁻¹ | Intensity increases due to added -CH₂- and -CH₃ of MOM group. |
| C-O Stretch | ~1200 cm⁻¹ (Phenolic) | 1050–1150 cm⁻¹ (Multiplet) | Secondary Indicator. Appearance of strong acetal-like ether bands. |
| C-F Stretch | 1200–1250 cm⁻¹ | 1200–1250 cm⁻¹ | Remains constant; confirms ring integrity. |
| Aromatic C=C | 1450–1600 cm⁻¹ | 1450–1600 cm⁻¹ | Slight shifts due to electronic change (OH vs OR). |
Technical Insight: The C-F stretch in aryl fluorides is strong and often overlaps with C-O stretches. In the MOM-protected product, the region between 1000 and 1250 cm⁻¹ becomes very crowded. The key to identification is the multiplicity of the bands in the product compared to the simpler spectrum of the phenol.
Methodology Comparison: ATR vs. Transmission
For 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene, which is typically an oil or low-melting solid, the choice of sampling technique impacts data quality.
Comparison Matrix
| Feature | Method A: Diamond ATR (Recommended) | Method B: KBr Pellet / Liquid Cell |
| Sample State | Neat liquid/oil placed directly on crystal. | Requires dilution in CCl₄ or pressing with KBr. |
| Pathlength | Fixed (~2 µm). Prevents signal saturation. | Variable. Hard to control for viscous oils. |
| Reproducibility | High. Self-referencing background. | Moderate. Hygroscopic KBr can introduce water bands (false O-H). |
| Throughput | < 2 minutes per sample. | > 15 minutes per sample. |
| Suitability | Ideal for MOM-ethers. | High Risk. KBr moisture mimics phenol O-H. |
Experimental Protocol: ATR-FTIR Analysis
This protocol is designed to ensure Trustworthiness by eliminating common sources of error (cross-contamination and atmospheric interference).
Reagents and Equipment
-
Instrument: FTIR Spectrometer with DTGS or MCT detector.
-
Accessory: Single-bounce Diamond ATR (Attenuated Total Reflectance).
-
Solvent: Isopropanol (HPLC Grade) for cleaning.
Step-by-Step Workflow
-
System Validation:
-
Ensure the ATR crystal is clean. Run a "Preview" scan. If peaks appear, clean with Isopropanol and a lint-free wipe.
-
Acquire a Background Spectrum (Air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16 or 32).
-
-
Sample Application:
-
Using a glass pipette, apply 1 drop (~10 µL) of 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene to the center of the diamond crystal.
-
Note: If the product is volatile, use the anvil clamp to minimize evaporation, but do not overtighten on liquids.
-
-
Data Acquisition:
-
Scan range: 4000 cm⁻¹ to 600 cm⁻¹.
-
Monitor the peak absorbance. The strongest peaks (C-O/C-F region) should be between 0.2 and 0.8 Absorbance Units (AU) for linearity.
-
-
Post-Run Cleaning (Crucial):
-
MOM ethers can be sticky. Wipe immediately with Isopropanol.
-
Run a verification scan to ensure zero residue before the next sample.
-
Experimental Workflow Diagram
The following diagram details the operational procedure to minimize error.
Caption: Standardized ATR-FTIR workflow for analyzing viscous liquid intermediates.
Data Interpretation & Troubleshooting
Scenario: You observe a weak broad band at 3400 cm⁻¹ in your "purified" product.
-
Cause 1 (Synthesis): Incomplete reaction. The starting phenol remains.
-
Cause 2 (Workup): Residual moisture (water).
-
Differentiation:
-
Phenol O-H: Usually lower frequency (3200-3400 cm⁻¹) due to hydrogen bonding and often sharper than water.
-
Water O-H: centered around 3400-3500 cm⁻¹ and lacks the corresponding aromatic C-O shift changes.
-
Action: Dry the sample over MgSO₄ and re-run. If the peak persists and matches the precursor's C-O fingerprint, re-subject to MOM-Cl reaction conditions.
-
Scenario: The 1000-1200 cm⁻¹ region is a single massive blob.
-
Cause: Detector saturation. The sample is too thick or the gain is too high.
-
Action: If using transmission, dilute the sample. If using ATR, ensure the crystal coverage is thin, although ATR naturally limits pathlength to prevent this.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for IR functional group assignments).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Authoritative source on MOM ether stability and characterization).
-
NIST Chemistry WebBook. (n.d.). Infrared Spectroscopy Data Standards. National Institute of Standards and Technology. [Link] (Reference for standard C-F and Benzene ring vibrations).
A Researcher's Guide to Ortho-Lithiation Selectivity: The Decisive Role of Protection for Phenols (MOM Ether vs. Free Hydroxyl)
Directed ortho-metalation (DoM) stands as a cornerstone of modern synthetic chemistry, enabling the regioselective functionalization of aromatic rings.[1][2] This powerful strategy hinges on the use of a directing metalation group (DMG), which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position.[3] However, the inherent reactivity of the substrate can dramatically influence the outcome. This guide provides an in-depth comparison of the ortho-lithiation behavior of free phenols versus their methoxymethyl (MOM) ether protected counterparts, offering mechanistic insights and practical guidance for researchers in synthetic and medicinal chemistry.
The Fundamental Dichotomy: Acidity vs. C-H Activation
The hydroxyl group (-OH) of a phenol is a potent activating group in classical electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[4][5] Intuitively, one might expect it to be an excellent directing group for ortho-lithiation. However, the reality is dictated by a fundamental competition in acid-base chemistry.
The phenolic proton is significantly more acidic (pKa ≈ 10 in water) than an aryl proton (pKa ≈ 43).[6] When a strong organolithium base like n-butyllithium (pKa of butane ≈ 50) is introduced, it will overwhelmingly abstract the most acidic proton available.[6] Consequently, the reaction with a free phenol almost exclusively results in the formation of a lithium phenoxide salt. This deprotonation of the hydroxyl group occurs much faster than the desired deprotonation of the ortho C-H bond, effectively preventing ortho-lithiation.
In contrast, protecting the hydroxyl group as a methoxymethyl (MOM) ether (-OMOM) removes the acidic proton. The MOM ether itself is a strong directing group.[2] The oxygen atoms of the MOM group chelate the lithium cation of the organolithium reagent, creating a transient complex that positions the base in close proximity to the ortho proton.[3] This "complex-induced proximity effect" (CIPE) dramatically lowers the kinetic barrier for C-H activation at the ortho position, leading to efficient and regioselective lithiation.[3]
The diagram below illustrates this critical divergence in reactivity.
Caption: Divergent reactivity of free vs. MOM-protected phenols with organolithium bases.
Comparative Analysis & Expected Outcomes
The choice between attempting direct lithiation on a free phenol and using a protected version is not a matter of optimization but of feasibility. The MOM ether is not merely a better directing group than a free hydroxyl in this context; it is the enabling group. Other protecting groups like carbamates can also be highly effective, sometimes even more so than ethers, but MOM protection offers a robust and widely used strategy.[6][7]
The following table summarizes the expected outcomes based on established chemical principles.
| Substrate | Directing Group | Reagent (Base) | Primary Reaction | Expected Yield of ortho-Substituted Product | Rationale |
| Phenol | -OH | n-BuLi / s-BuLi | O-H Deprotonation | ~0% | The phenolic proton is vastly more acidic than the aryl C-H protons, leading exclusively to phenoxide formation. |
| MOM-Protected Phenol | -OMOM | n-BuLi / s-BuLi | C-H Deprotonation | High (Typically >75%) | The acidic proton is absent, and the -OMOM group acts as an excellent DMG via chelation, ensuring high regioselectivity.[2] |
Experimental Workflow & Protocols
A typical synthetic sequence involves three key stages: protection of the phenol, directed ortho-lithiation with an electrophilic quench, and subsequent deprotection to reveal the functionalized phenol.
Caption: Synthetic workflow for ortho-functionalization of phenols via MOM protection.
Protocol 1: MOM Protection of Phenol
This protocol describes the formation of the MOM ether using methoxymethyl chloride (MOMCl) and a non-nucleophilic base.[8]
-
Materials:
-
Phenol (1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA, 4.0 eq.)
-
Methoxymethyl chloride (MOMCl, 3.0 eq.), freshly distilled
-
Sodium Iodide (NaI, 0.5 eq.) (Optional, catalytic)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To an oven-dried, three-necked round-bottom flask under an Argon atmosphere, add the phenol, DIPEA, and anhydrous DCM.
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Add freshly distilled MOMCl dropwise over 10-15 minutes. Caution: MOMCl is a potent carcinogen and should be handled with extreme care in a fume hood.[8]
-
Add catalytic NaI to the reaction solution.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to yield the pure MOM-protected phenol.
-
Protocol 2: Directed ortho-Lithiation and Electrophilic Quench
This protocol details the core DoM reaction on the MOM-protected substrate.
-
Materials:
-
MOM-protected phenol (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1-1.2 eq.) in hexanes
-
Electrophile (e.g., TMSCl, DMF, I₂, alkyl halide, 1.2-1.5 eq.)
-
-
Procedure:
-
Dissolve the MOM-protected phenol in anhydrous THF in an oven-dried, three-necked flask under an Argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise via syringe. A color change (typically to yellow or orange) often indicates the formation of the aryllithium species.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add the desired electrophile dropwise at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the ortho-functionalized MOM-protected phenol.
-
Protocol 3: MOM Deprotection
This protocol removes the MOM group to reveal the final product.[9][10]
-
Materials:
-
ortho-Functionalized MOM-protected phenol (1.0 eq.)
-
Methanol (MeOH) or Isopropanol
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount) or another strong acid catalyst.
-
-
Procedure:
-
Dissolve the MOM-protected compound in methanol.
-
Add a few drops of concentrated HCl.
-
Heat the mixture to reflux (or stir at room temperature, depending on substrate stability) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize carefully with saturated aqueous NaHCO₃.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify if necessary to yield the final ortho-substituted phenol.
-
Conclusion
The selective ortho-functionalization of phenols via lithiation is a clear case where direct reaction is thwarted by fundamental reactivity. The acidity of the free hydroxyl group makes it the primary site of interaction with organolithium bases, leading to deprotonation rather than the desired C-H activation. The use of a protecting group is therefore not an option but a necessity. The MOM ether serves as an excellent solution, masking the acidic proton and acting as a powerful directing group to facilitate high-yielding and regioselective ortho-lithiation. This protection-metalation-deprotection sequence represents a robust and indispensable strategy for the synthesis of complex, substituted phenolic compounds.
References
-
Caron, S., & Hawkins, J. M. (2010). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. PMC. [Link]
-
Schlosser, M., & Guerry, P. (2006). Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
University of Rochester. (n.d.). Directed (ortho) Metallation. University of Rochester Chemistry Department. [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Hoppe, D., & Hense, T. (1997). Synthesis of Halogenated Phenols by Directed ortho-Lithiation and ipso-Iododesilylation Reactions of O-Aryl N-Isopropylcarbamates. ResearchGate. [Link]
-
Ishiyama, T., et al. (2010). Directed Ortho Borylation of Phenol Derivatives Catalyzed by a Silica-Supported Iridium Complex. Organic Letters. [Link]
-
Johann, F., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. PubMed. [Link]
-
Johann, F., et al. (2013). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. ResearchGate. [Link]
-
Myers, A. G. Research Group. (n.d.). Directed Ortho Metalation. Harvard University. [Link]
-
Reddy, B. V. S., et al. (2004). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. ResearchGate. [Link]
-
Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. [Link]
-
Hossain, M. A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]
-
Hansen, T. V., & Skattebøl, L. (2001). ortho-Formylation of phenols. Organic Syntheses. [Link]
-
Chem LibreTexts. (n.d.). Directing Groups in Electrophilic Aromatic Substitution. Chem LibreTexts. [Link]
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. baranlab.org [baranlab.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
- 9. MOM Ethers [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Personal protective equipment for handling 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene
Executive Summary & Hazard Identification
Compound: 4-Fluoro-2-(methoxymethoxy)-1-methylbenzene Class: Fluorinated Aromatic Acetal (MOM Ether)
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be sparse, its safety profile must be constructed via Functional Group Analysis . We do not treat this merely as a generic organic solid/liquid; we treat it based on the sum of its reactive moieties.
The "Hidden" Hazard: The Methoxymethyl (MOM) ether group is acid-labile. Upon contact with strong acids (or even acidic aqueous waste streams), this compound hydrolyzes to release Formaldehyde (a known human carcinogen) and the parent phenol (4-fluoro-2-methylphenol). Furthermore, if this material was synthesized via chloromethyl methyl ether (MOM-Cl), trace amounts of this potent carcinogen may remain.
Core Risks:
-
Delayed Carcinogenicity: Potential formaldehyde release upon hydrolysis.
-
Enhanced Permeation: The fluorine substituent increases lipophilicity, potentially facilitating rapid skin absorption of the parent phenol upon contact.
-
Inhalation Toxicity: Aromatic ethers often possess significant vapor pressures; inhalation can lead to CNS depression.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. The following matrix is designed to counter the specific permeation risks of fluorinated aromatics and the potential hydrolysis products.
| Protection Zone | Standard Requirement | Enhanced Protocol (Mandatory for this Compound) | Scientific Rationale |
| Dermal (Hands) | Nitrile Gloves (4 mil) | Double Gloving Strategy: 1. Inner: Silver Shield® (Laminate) or High-Breakthrough Nitrile (8 mil)2. Outer: Standard Nitrile (Disposable) | Fluorinated aromatics can permeate standard thin nitrile rapidly. The laminate layer provides a chemical barrier against aromatic solvents and ethers. |
| Ocular | Safety Glasses | Chemical Splash Goggles | Vapors from MOM-ether hydrolysis (formaldehyde) are lacrimators. Goggles seal the eyes from vapor ingress, unlike glasses. |
| Respiratory | Lab Ventilation | Fume Hood (Face Velocity > 100 fpm) | Engineering controls are primary. If work must occur outside a hood (e.g., transport), a P100/OV (Organic Vapor) respirator is required. |
| Body | Lab Coat | Flame-Resistant (FR) Lab Coat + Chemical Apron | Aromatic ethers are flammable. The apron protects against splashes during quenching/workup. |
Operational Workflow & Decision Logic
The following diagram outlines the critical decision points during the handling of this compound, specifically focusing on the prevention of accidental hydrolysis.
Figure 1: Operational workflow emphasizing the critical quenching step to prevent formaldehyde generation.
Step-by-Step Handling Protocol
Phase A: Preparation & Weighing
Objective: Prevent inhalation of vapors and moisture ingress.
-
Engineering Check: Verify fume hood flow is valid (certified within 12 months).
-
Atmosphere: If the compound is a liquid, handle strictly under an inert atmosphere (Nitrogen or Argon) to prevent moisture absorption, which can accelerate slow hydrolysis.
-
Weighing:
-
Solids: Weigh inside the fume hood using a portable balance if possible. If using a central balance, dissolve the solid in a pre-tared vial with solvent (e.g., DCM or THF) inside the hood before transporting to the balance.
-
Liquids: Use the Cannula or Syringe Transfer Method . Never pour fluorinated aromatic ethers; they have low surface tension and drip easily.
-
Phase B: Reaction & Quenching (The Critical Control Point)
Objective: Maintain MOM-group integrity until intentional removal.
-
Solvent Selection: Avoid protic solvents (methanol, ethanol) if acidic reagents are present.
-
The Quench:
-
Risk: Quenching a reaction containing this starting material with strong acid (e.g., 1M HCl) will cleave the MOM group.
-
Protocol: Quench with Saturated Ammonium Chloride (NH4Cl) or Sodium Bicarbonate (NaHCO3) . These are mild enough to stop most reactions without immediately stripping the protecting group and releasing formaldehyde in the separator funnel.
-
Phase C: Spill Response
-
Minor Spill (< 10 mL/g):
-
Cover with activated charcoal or vermiculite immediately to suppress vapors.
-
Do not use paper towels (flammability risk + rapid evaporation surface area).
-
Clean with a soap/water solution (alkaline), not acid.
-
-
Major Spill: Evacuate the area. The high volatility of fluorinated aromatics combined with formaldehyde potential requires professional hazmat intervention.
Disposal & Waste Management
Crucial Directive: Do not mix waste containing this compound with "Acidic Organic Waste."
-
Segregation: Label the waste container explicitly: "Contains MOM-Ethers – DO NOT MIX WITH ACID."
-
Neutralization: If the material must be destroyed, it should be done via controlled hydrolysis in a hood, treating the effluent as formaldehyde-contaminated waste, or sent directly to high-temperature incineration.
-
Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal cans if the material has become potentially acidic over time.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
-
Occupational Safety and Health Administration (OSHA). Formaldehyde Standard (29 CFR 1910.1048). (Relevant for hydrolysis byproducts).
-
PubChem. Compound Summary: Methoxymethyl ether (Generic Data). National Library of Medicine.
-
American Chemical Society (ACS). Chemical Safety: Hazard Assessment in Research Laboratories.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
